4'-Amino-N-benzylbiphenyl-4-sulfonamide

Catalog No.
S8688901
CAS No.
M.F
C19H18N2O2S
M. Wt
338.4 g/mol
Availability
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4'-Amino-N-benzylbiphenyl-4-sulfonamide

Product Name

4'-Amino-N-benzylbiphenyl-4-sulfonamide

IUPAC Name

4-(4-aminophenyl)-N-benzylbenzenesulfonamide

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H18N2O2S/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)24(22,23)21-14-15-4-2-1-3-5-15/h1-13,21H,14,20H2

InChI Key

CECLKZHVMPVEEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N

IUPAC Name and Molecular Configuration

The systematic IUPAC name for this compound is 4'-amino-N-(phenylmethyl)-[1,1'-biphenyl]-4-sulfonamide, reflecting its biphenyl core with sulfonamide and benzylamine substituents. The molecule consists of two benzene rings connected by a single bond (biphenyl system), with a sulfonamide group (-SO$$2$$NH$$2$$) at the 4-position of one ring and a benzylamine (-NH-CH$$2$$-C$$6$$H$$_5$$) group at the 4'-position of the adjacent ring.

Structural Depiction

The SMILES notation for the compound is C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3, illustrating the connectivity of the biphenyl system and substituents. The 3D conformation reveals a near-planar biphenyl structure, with the sulfonamide and benzyl groups oriented perpendicularly to minimize steric hindrance.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular Formula$$ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{2}\text{S} $$
Molecular Weight338.43 g/mol
IUPAC Name4'-amino-N-(phenylmethyl)-[1,1'-biphenyl]-4-sulfonamide
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.10889899 g/mol

Monoisotopic Mass

338.10889899 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-21-2023

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